1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a butane-1-sulfonyl group and a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with butane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the butane-1-sulfonyl group. The resulting intermediate is then reacted with 1-bromobutane under basic conditions to introduce the butoxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene: Contains a sulfinyl group instead of a sulfonyl group.
1-[4-(Butane-1-sulfonyl)butoxy]-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.
1-[4-(Butane-1-sulfonyl)butoxy]-4-chlorobenzene: Contains a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the butane-1-sulfonyl and butoxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
90183-89-4 |
---|---|
Molecular Formula |
C15H24O3S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-butylsulfonylbutoxy)-4-methylbenzene |
InChI |
InChI=1S/C15H24O3S/c1-3-4-12-19(16,17)13-6-5-11-18-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
GDEHNQYIRDDEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCCCOC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.